molecular formula C9H8N2O3S B13955709 2-Ethoxy-6-nitro-1,3-benzothiazole CAS No. 70292-57-8

2-Ethoxy-6-nitro-1,3-benzothiazole

Cat. No.: B13955709
CAS No.: 70292-57-8
M. Wt: 224.24 g/mol
InChI Key: MKANCPQXAHQIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-nitro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-nitro-1,3-benzothiazole typically involves the nitration of 2-ethoxy-1,3-benzothiazole. One common method is the reaction of 2-ethoxy-1,3-benzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Amino-6-ethoxy-1,3-benzothiazole.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: This compound sulfoxide or sulfone.

Scientific Research Applications

2-Ethoxy-6-nitro-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-nitro-1,3-benzothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can also interact with enzymes and proteins, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-ethoxy-1,3-benzothiazole: Similar structure but with an amino group instead of a nitro group.

    2-Methoxy-6-nitro-1,3-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.

    6-Nitro-1,3-benzothiazole: Lacks the ethoxy group but retains the nitro group.

Uniqueness

The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in various fields .

Properties

CAS No.

70292-57-8

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-ethoxy-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C9H8N2O3S/c1-2-14-9-10-7-4-3-6(11(12)13)5-8(7)15-9/h3-5H,2H2,1H3

InChI Key

MKANCPQXAHQIFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.